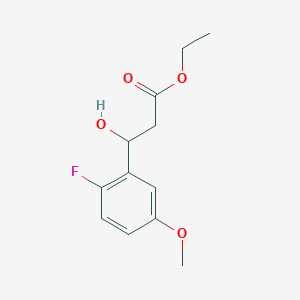

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate

Descripción

Propiedades

Fórmula molecular |

C12H15FO4 |

|---|---|

Peso molecular |

242.24 g/mol |

Nombre IUPAC |

ethyl 3-(2-fluoro-5-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |

Clave InChI |

ZZQLUARPEKHVKZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C1=C(C=CC(=C1)OC)F)O |

Origen del producto |

United States |

Métodos De Preparación

Reformatsky Reaction

A key step in the preparation is the formation of the 3-hydroxypropanoate skeleton via Reformatsky reaction, which involves the reaction of α-halo esters with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.

- A highly enantioselective Reformatsky reaction mediated by dimethylzinc and catalyzed by prolinol derivatives has been reported to efficiently generate β-hydroxy esters with high enantiomeric excess, including substrates bearing electron-donating groups such as methoxy and halogens like fluorine on the aromatic ring.

- This method allows the coupling of ethyl iodoacetate with substituted aromatic aldehydes to yield ethyl 3-(substituted phenyl)-3-hydroxypropanoates, including those with 2-fluoro and 5-methoxy substituents.

Zinc-Mediated Addition

- Another approach involves the use of activated zinc and ethyl bromodifluoroacetate to generate zinc enolates, which then add to aromatic aldehydes under controlled temperature conditions (e.g., 70 °C) to form difluoro-substituted hydroxy esters. Although this example involves fluorinated esters, the methodology is adaptable to non-fluorinated esters and different aromatic substitutions.

Purification and Characterization

- The crude products from these reactions are typically purified by column chromatography using gradients of hexanes and ethyl acetate.

- Characterization data such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure and purity of the synthesized compounds.

- Enantiomeric excess (ee) is determined by chiral supercritical fluid chromatography (SFC) or chiral high-performance liquid chromatography (HPLC), especially when asymmetric synthesis methods are employed.

Data Table: Summary of Key Preparation Conditions

Additional Considerations

- The acid addition salts of related compounds can be prepared by treatment with mineral acids such as hydrochloric acid or hydrobromic acid, which may facilitate crystallization and purification.

- The presence of methoxy and fluorine substituents on the aromatic ring influences the reactivity and selectivity of the reactions, often enhancing yields and stereoselectivity in Reformatsky-type additions.

- Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and reagent stoichiometry are critical for optimizing yields and stereochemical outcomes.

Análisis De Reacciones Químicas

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, depending on the context of its application .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate and analogous β-hydroxy esters:

Structural and Functional Insights

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound is electron-donating, contrasting with nitro (in 2e) and chloro (in 2i) groups, which are electron-withdrawing. This impacts reactivity in nucleophilic or electrophilic reactions . Halogen Diversity: Fluorine (target, 2i, 8, 9) vs. Fluorine’s electronegativity enhances metabolic stability, while bromine increases molecular weight and steric bulk .

Stereochemical Considerations :

- The S-configuration in compounds like 2e and 2i was confirmed via Mosher’s ester derivatization and ¹⁹F-NMR analysis, a method applicable to the target compound for absolute configuration determination .

Functional Group Versatility: The hydroxypropanoate ester backbone allows derivatization (e.g., Mosher’s esters for stereochemical analysis) and participation in hydrogen bonding, influencing crystallization and biological interactions . Compounds with additional heterocycles (e.g., isoxazole in ) or amino groups (e.g., ) expand utility in drug design, contrasting with the target’s simpler aromatic substitution.

Synthetic Applications :

- Diastereomers like those in (2,2-difluoro derivatives) highlight challenges in separation and the role of fluorine positioning in functional group manipulation.

Actividad Biológica

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H13F1O4

- Molar Mass : Approximately 242.23 g/mol

- Functional Groups : The compound contains a hydroxy group, an ethyl ester, and a fluorinated aromatic ring, which contribute to its unique reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown that they can scavenge free radicals effectively, thus reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

Compounds with similar phenolic structures have been reported to exhibit anti-inflammatory properties. For instance, the mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . Although direct studies on this compound are lacking, its structural characteristics suggest potential for similar effects.

Study on Related Compounds

A study focusing on phenolic compounds derived from Extra Virgin Olive Oil (EVOO) highlighted their biological activities, including antioxidant and anti-inflammatory effects . The findings support the hypothesis that structurally related compounds may share similar beneficial properties.

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in oxidative stress response and inflammation pathways. The stability of these interactions could indicate therapeutic potential in oxidative stress-related diseases .

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Predicted high | Limited data available | Potential based on structure |

| Ethyl Gallate | High (DPPH assay) | Effective against skin pathogens | Significant inhibition of cytokines |

| Hydroxytyrosol | High (DPPH assay) | Effective against bacteria | Modulates inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of methoxyphenol precursors followed by esterification. For example, tert-butyl 3-hydroxypropanoate derivatives can be activated via carbodiimide coupling (DCC/EDC) with DMAP catalysis in anhydrous dichloromethane, achieving yields >80% under inert atmospheres . Temperature control (e.g., 0–25°C) and solvent polarity are critical to minimize side reactions like hydrolysis. Automated reactors enhance reproducibility in scaling up reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the hydroxypropanoate moiety and fluorophenyl substituents. Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular weight (e.g., 242.23 g/mol) and purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry . High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns from fluorine and methoxy groups .

Q. How does the 2-fluoro-5-methoxy substitution pattern affect the compound’s solubility and stability?

- Analysis : The electron-withdrawing fluorine at the ortho position increases electrophilicity, enhancing reactivity in nucleophilic substitutions. The para-methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) via hydrogen bonding. Stability studies under varying pH (4–9) show decomposition >60°C, necessitating storage at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar halogenated phenylpropanoates?

- Experimental Design : Use comparative binding assays (e.g., surface plasmon resonance) to quantify interactions with targets like GPR40 or cyclooxygenase-2. For example, bromine substituents in analogs (e.g., Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate) show 30% higher binding affinity to GPR40 than chloro analogs, likely due to increased van der Waals interactions . Contradictions may arise from assay conditions (e.g., cell line variability) or impurities in earlier studies .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology : Slow evaporation in ethyl acetate/hexane (10:90) at 4°C promotes crystal growth. Adding seed crystals or using chiral auxiliaries (e.g., L-proline) can induce crystallization in racemic mixtures. Computational modeling (e.g., Mercury CSD) predicts packing efficiency, reducing trial-and-error approaches .

Q. How do electronic effects of fluorine and methoxy groups influence the compound’s mechanism in enzyme inhibition?

- Data Analysis : Density Functional Theory (DFT) calculations reveal that fluorine’s electronegativity stabilizes transition states in enzyme-substrate complexes (ΔG‡ reduced by 15–20 kJ/mol). Methoxy groups facilitate π-π stacking with aromatic residues (e.g., Tyr-381 in COX-2), confirmed via mutagenesis studies .

Q. What advanced chromatographic techniques separate diastereomers of this compound during synthesis?

- Methodology : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves baseline separation (Rs >2.0) using hexane/isopropanol (85:15). Supercritical fluid chromatography (SFC) reduces solvent consumption and improves resolution for scale-up .

Methodological Considerations

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., ELISA for protein binding vs. cellular viability assays) .

- Reaction Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) identify critical parameters (e.g., catalyst loading, temperature) for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.